molecular formula C9H14F3N B12629180 N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine CAS No. 921193-81-9

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine

Cat. No.: B12629180
CAS No.: 921193-81-9
M. Wt: 193.21 g/mol
InChI Key: DKYVNNZLKNYPQS-UHFFFAOYSA-N
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Description

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine is a fluorinated organic compound characterized by the presence of a trifluoropropenyl group attached to a cyclohexanamine moiety. The incorporation of fluorine atoms into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine typically involves the reaction of cyclohexanamine with a trifluoropropenyl precursor. One common method includes the use of 3,3,3-trifluoroprop-1-en-2-yl chloride as the starting material, which undergoes nucleophilic substitution with cyclohexanamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoropropenyl group, where nucleophiles like hydroxide or alkoxide ions replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of hydroxylated or alkoxylated derivatives.

Scientific Research Applications

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with enhanced properties.

Mechanism of Action

The mechanism of action of N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropenyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3,3,3-Trifluoroprop-1-en-2-yl)benzene
  • 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene
  • 3-(3,3,3-Trifluoroprop-1-en-2-yl)furan

Uniqueness

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine is unique due to the presence of both a cyclohexanamine moiety and a trifluoropropenyl group. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds.

Biological Activity

N-(3,3,3-Trifluoroprop-1-en-2-yl)cyclohexanamine is a fluorinated organic compound that has gained attention for its potential biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Formula : C₈H₁₄F₃N
  • CAS Number : 1803582-16-2
  • Molecular Weight : 195.20 g/mol

The trifluoropropene moiety in this compound enhances its lipophilicity and biological interactions, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms increases the compound's binding affinity to these targets, influencing cellular processes such as enzyme inhibition and receptor modulation .

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacterial strains.
  • Anticancer Activity : It may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.

Data Table: Biological Activities

Activity Type Target/Effect Reference
Enzyme InhibitionDHODH (Dihydroorotate dehydrogenase)
AntimicrobialE. coli, S. aureus
CytotoxicityHeLa and MCF-7 cell lines

Case Study 1: Enzyme Inhibition

In a study examining the inhibition of DHODH by this compound, researchers found that the compound significantly reduced the activity of DHODH in vitro. This enzyme is essential for pyrimidine synthesis, which is critical for DNA and RNA production. The inhibition led to decreased proliferation of leukemia cells, suggesting a therapeutic avenue for treating hematological malignancies .

Case Study 2: Antimicrobial Activity

Another study explored the antimicrobial properties of the compound against various pathogens. The results indicated that it displayed notable activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) suggesting its potential as a lead compound for developing new antibiotics.

Case Study 3: Anticancer Potential

In vitro tests on HeLa and MCF-7 cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and the disruption of mitochondrial membrane potential .

Properties

CAS No.

921193-81-9

Molecular Formula

C9H14F3N

Molecular Weight

193.21 g/mol

IUPAC Name

N-(3,3,3-trifluoroprop-1-en-2-yl)cyclohexanamine

InChI

InChI=1S/C9H14F3N/c1-7(9(10,11)12)13-8-5-3-2-4-6-8/h8,13H,1-6H2

InChI Key

DKYVNNZLKNYPQS-UHFFFAOYSA-N

Canonical SMILES

C=C(C(F)(F)F)NC1CCCCC1

Origin of Product

United States

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